molecular formula C19H18Cl2N4OS B2902165 1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one CAS No. 477853-23-9

1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2902165
CAS No.: 477853-23-9
M. Wt: 421.34
InChI Key: VDKWPXITTMLBLY-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridinone ring, a triazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the triazole ring and the dichlorophenyl group. Common reagents used in these reactions include chlorinating agents, alkylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Industrial synthesis also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often involving hydrogen gas or metal hydrides, can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkyl halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one: Characterized by the presence of a pyridinone ring and a triazole ring.

    1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-thione: Similar structure but with a thione group instead of a ketone.

    1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-amine: Contains an amine group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4OS/c1-3-10-27-19-23-22-17(25(19)4-2)15-6-5-9-24(18(15)26)12-13-7-8-14(20)11-16(13)21/h3,5-9,11H,1,4,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKWPXITTMLBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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